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molecular formula C9H10N4O B3011813 3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one CAS No. 60348-41-6

3-(2-Pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one

Cat. No. B3011813
M. Wt: 190.206
InChI Key: LAVKXEJKNHWWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04081267

Procedure details

In a 500 ml four-necked flask was charged a solution of 7.4 g of the above prepared 3-(2-pyridyl)-6-methyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-one in 200 ml of acetone, and a solution of 3.2 g of potassium permanganate in 200 ml of acetone was added dropwise thereto at 10° to 15° C while stirring. The resulting mixture was stirred for 2 hours, and then the produced manganese dioxide was removed by filtration. The acetone was removed under reduced pressure to obtain 6.5 g of 3-(2-pyridyl)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one as white crystals. M.P. 299°-300° C. Anal. Calcd. for C9H8N4O: C, 57.45%; H, 4.26%; N, 29.79%. Found: C, 57.31%; H, 4.22%; N, 29.95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[NH:12][C:11](=[O:13])[CH:10]([CH3:14])[NH:9][N:8]=1.[Mn]([O-])(=O)(=O)=O.[K+]>CC(C)=O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[NH:12][C:11](=[O:13])[C:10]([CH3:14])=[N:9][N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NNC(C(N1)=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
at 10° to 15° C while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a 500 ml four-necked flask was charged a solution of 7.4 g of the
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the produced manganese dioxide was removed by filtration
CUSTOM
Type
CUSTOM
Details
The acetone was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NN=C(C(N1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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